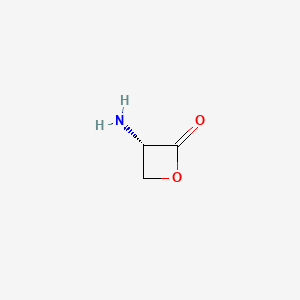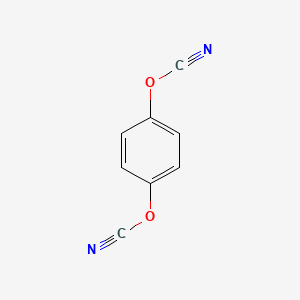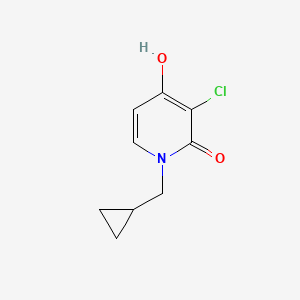
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one
Übersicht
Beschreibung
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one, also known as CCMA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. CCMA belongs to the class of pyridinone compounds and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to protect against neuronal cell death and improve cognitive function.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. In cancer research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation. In neurodegenerative disorder research, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability. However, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research. In cancer research, further studies are needed to determine the efficacy and safety of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as a therapeutic agent. In inflammation research, further studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one as an anti-inflammatory agent. In neurodegenerative disorder research, further studies are needed to determine the mechanisms of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one and its potential as a therapeutic agent. Additionally, studies are needed to investigate the potential of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one in other areas such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The synthesis of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one involves the reaction of 3-chloro-4-hydroxypyridin-2(1H)-one with cyclopropylmethanol. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects. 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one has several advantages for lab experiments, including its high purity and stability, but also has some limitations. There are several future directions for 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one research, including further studies in cancer, inflammation, and neurodegenerative disorders, as well as in other areas such as cardiovascular disease and metabolic disorders.
Eigenschaften
IUPAC Name |
3-chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-7(12)3-4-11(9(8)13)5-6-1-2-6/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFXZLYOLUDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=C(C2=O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736814 | |
| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
CAS RN |
1128149-77-8 | |
| Record name | 3-Chloro-1-(cyclopropylmethyl)-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




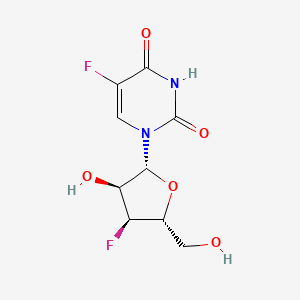



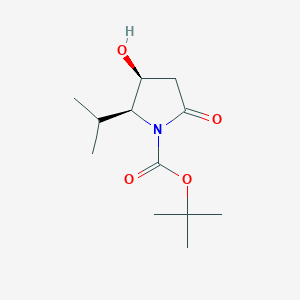
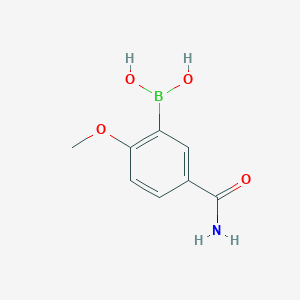
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B3213807.png)
![Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-](/img/structure/B3213810.png)
![4-[1-(1H-imidazol-1-yl)ethyl]-Benzonitrile](/img/structure/B3213818.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxododecyl)-](/img/structure/B3213833.png)
